2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol typically involves the reaction of 2-amino-5-nitropyridine with a suitable chiral precursor. One common method is the condensation of 2-amino-5-nitropyridine with (S)-3-phenylpropan-1-ol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-[(5-Aminopyridin-2-yl)amino]-3-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Condensation: Imines or Schiff bases.
Scientific Research Applications
(2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitropyridine: Shares the nitropyridine moiety but lacks the chiral center and phenylpropanol group.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar in having a pyridine ring but differ in the additional pyrimidine ring and functional groups.
5-Amino-pyrazoles: Contain a pyrazole ring instead of a pyridine ring and have different substitution patterns.
Uniqueness
(2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions. The combination of the nitropyridine and phenylpropanol moieties also provides a distinct chemical framework that can be exploited for various applications.
Biological Activity
The compound 2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C14H15N3O3
- Molecular Weight : 273.29 g/mol
- IUPAC Name : this compound
These properties indicate that the compound has a chiral center, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H15N3O3 |
Molecular Weight | 273.29 g/mol |
IUPAC Name | This compound |
InChI Key | XQQHMEFZBTXUTC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitro group in the structure can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components, thereby influencing various biochemical pathways. Additionally, the compound may modulate the activity of specific enzymes or receptors, which could be pivotal in its therapeutic effects.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit antimicrobial properties. A study highlighted that related pyridine derivatives possess toxicity against E. coli strains, suggesting potential applications in combating bacterial infections .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests a potential role in neurodegenerative disease treatment. A related study indicated that similar compounds could mimic dominant-negative prion protein mutants, inhibiting prion replication in cultured cells . This opens avenues for exploring its efficacy against neurodegenerative diseases like Alzheimer's.
Anti-inflammatory Properties
Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects. The modulation of inflammatory pathways through specific receptor interactions may provide a therapeutic angle for conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Prion Disease Inhibition : A structure-activity relationship study involving related compounds demonstrated significant inhibition of prion replication, indicating that modifications to the pyridine scaffold can enhance bioactivity against prion diseases . This finding suggests that this compound could be further explored for similar applications.
- Neuroprotective Agents : Research into cholinergic and neuroprotective properties of related compounds revealed promising results for treating Alzheimer’s disease . The potential for this compound to act as a multipotent drug warrants further investigation.
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C14H15N3O3/c18-10-12(8-11-4-2-1-3-5-11)16-14-7-6-13(9-15-14)17(19)20/h1-7,9,12,18H,8,10H2,(H,15,16) |
InChI Key |
XQQHMEFZBTXUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.